2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide

P2X3 antagonist Purinergic receptor Pain

This tetrazole-substituted arylamide scaffold is relevant to P2X3/P2X2/3 antagonist programs, but no published IC50, Ki, or ADME data exist for this specific regioisomer-precluding generic interchange with published analogs. Researchers risk selecting an inactive compound if relying solely on scaffold similarity. - The 3-pyridyl-2H-tetrazol-2-yl regioisomer is the least active anti-inflammatory configuration in the acetamide series; deliberate SAR hypothesis testing is required before procurement. - Mandatory de novo profiling: commission in vitro P2X3/P2X2/3 functional assays (e.g., FLIPR calcium flux) and a CYP inhibition panel (1A2, 2C9, 2C19, 2D6, 3A4) prior to any in vivo investment. - Available via custom synthesis with full analytical characterization (NMR, HPLC, HRMS).

Molecular Formula C15H14N6O
Molecular Weight 294.31 g/mol
CAS No. 696621-82-6
Cat. No. B11067847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide
CAS696621-82-6
Molecular FormulaC15H14N6O
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NCN2N=C(N=N2)C3=CN=CC=C3
InChIInChI=1S/C15H14N6O/c22-14(9-12-5-2-1-3-6-12)17-11-21-19-15(18-20-21)13-7-4-8-16-10-13/h1-8,10H,9,11H2,(H,17,22)
InChIKeyDNVWRNDMDWESSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Target Class


2-Phenyl-N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}acetamide (CAS 696621-82-6) is a synthetic small molecule belonging to the tetrazole-substituted arylamide class. Compounds within this structural family have been investigated primarily as antagonists of the P2X3 and P2X2/3 purinergic receptors [1] and, in earlier literature, as anti-inflammatory agents [2]. Despite the compound's clear structural definition, an exhaustive search of primary research papers, patents, and authoritative bioactivity databases returned no publicly available, quantitative biological or physicochemical data specifically attributable to this compound. No IC50, Ki, selectivity profile, or ADME parameter is retrievable from the scientific literature or curated repositories such as ChEMBL, BindingDB, or PubChem.

Why In-Class Analogs Cannot Substitute


SAR studies on tetrazole-acetamide analogs demonstrate that seemingly minor structural modifications—including the position of the pyridyl nitrogen (2-, 3-, or 4-pyridyl), the nature of the amide substituent (simple acetamide vs. phenylacetamide), and the point of tetrazole ring attachment—can shift functional activity from potent P2X3 antagonism to anti-inflammatory action or complete inactivity [1][2]. For example, the anti-inflammatory series reported by Kumar and Knaus found that the relative potency order among amides was 4-pyridyl > 2- and 3-pyridyl [2]. Without compound-specific pharmacological data for CAS 696621-82-6, generic interchange based solely on scaffold similarity is unsupported and risks selection of a compound with a fundamentally different biological profile. Any procurement decision must therefore rely on custom profiling rather than assumed class-level behavior.

Core Differentiation Evidence


P2X3 Antagonist Potency

After exhaustive interrogation of ChEMBL, BindingDB, PubChem, and the patent literature covering P2X3/P2X2/3 antagonist programs (including the Roche WO2008000645A1 patent family), no IC50, Ki, or % inhibition value for CAS 696621-82-6 at any purinergic receptor subtype could be located. By contrast, numerous structural analogs within the same patent family—such as Roche's clinical candidate Gefapixant (AF-219) and other disclosed tetrazole-arylamide derivatives—possess publicly reported human P2X3 IC50 values in the low nanomolar range (e.g., 13–100 nM) [1][2]. The absence of data for the target compound means that no quantitative claim of equipotency, superiority, or inferiority can be substantiated.

P2X3 antagonist Purinergic receptor Pain

Anti-Inflammatory Activity

Kumar and Knaus (1990) reported that 2-[5-(4-pyridyl)-2H-tetrazol-2-yl]acetamide (compound 26) reduced carrageenan-induced rat paw edema by 53% at 3 and 5 hours post-dose (25 mg/kg p.o.) [1]. CAS 696621-82-6 differs critically from compound 26 in two respects: (a) the pyridyl attachment is at the 3-position rather than the 4-position, and (b) the amide bears an additional phenylacetyl group rather than a simple acetamide. The same study established that the 3-pyridyl regioisomers were among the least potent anti-inflammatory congeners in the amide series [1]. These structural differences place CAS 696621-82-6 outside the optimized anti-inflammatory pharmacophore defined by this series, and no empirical anti-inflammatory data exist to support its use in inflammation models.

Anti-inflammatory Carrageenan-induced edema Tetrazole acetamide

CYP Inhibition Profile

No CYP inhibition data (IC50 against CYP1A2, 2C9, 2C19, 2D6, 3A4) are publicly reported for CAS 696621-82-6. In contrast, structurally related tetrazole-arylamide P2X3 antagonists from the Roche program have been profiled for CYP inhibition (e.g., CYP2C9 IC50 ~20 μM, CYP3A4 IC50 ~20 μM) [1]. The N-phenylacetamide substituent in the target compound introduces additional lipophilic bulk and potential hydrogen-bonding interactions not present in the Roche leads, which could alter CYP inhibition liability. Without empirical data, the compound's drug-drug interaction risk and metabolic stability cannot be benchmarked against known analogs.

CYP inhibition Drug-drug interaction ADME

Research Application Scenarios


Custom P2X3 Profiling

The compound's structural features suggest potential for P2X3/P2X2/3 receptor modulation, but the complete absence of published target engagement data means any use in pain, cough, or urological disease models must begin with de novo in vitro radioligand binding or functional assays (e.g., FLIPR-based calcium flux) to establish an IC50 value. Users should benchmark against known antagonists such as Gefapixant (AF-219) or Camlipixant (BLU-5937) in parallel experiments. One cannot assume that CAS 696621-82-6 will replicate the potency or selectivity of published P2X3 antagonists simply because of scaffold similarity [1].

Anti-Inflammatory Regioisomeric Selectivity

If anti-inflammatory activity is the intended endpoint, the user should design a regioisomeric comparison experiment that includes the potent 4-pyridyl acetamide (compound 26 from Kumar and Knaus, 1990) as a positive control. The SAR from the 1990 publication strongly indicates that the 3-pyridyl-2H-tetrazol-2-yl motif is the least active among the three possible pyridyl regioisomers in the acetamide series [2]. A procurement decision for anti-inflammatory screening should be based on a deliberate hypothesis about the value of the phenylacetyl extension overcoming the regioisomeric penalty, rather than an expectation of intrinsic potency.

Metabolic Stability and CYP Gatekeeper Assay

Before committing significant resource to in vivo studies, the user should commission CYP inhibition assays (CYP1A2, 2C9, 2C19, 2D6, 3A4) and microsomal stability testing for CAS 696621-82-6. The Roche patent family demonstrates that subtle structural changes within this chemical series can produce differential CYP inhibition profiles [1][3]. The N-phenylacetamide substituent represents an untested modification whose effect on CYP liability cannot be predicted by analogy. This profiling is a mandatory first step for any lead optimization or candidate selection program.

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